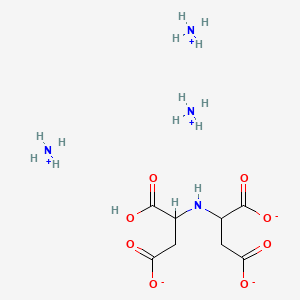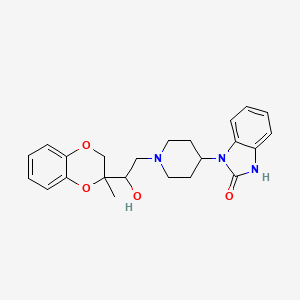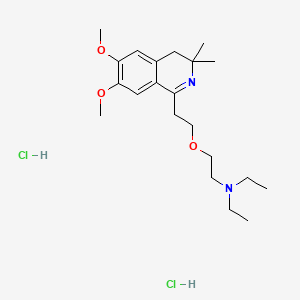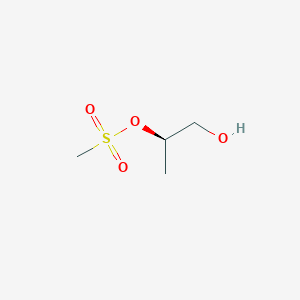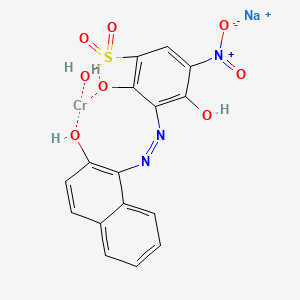
Sodium hydroxy(2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-nitrobenzenesulphonato(3-))chromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Acid Red 184 involves the diazotization of 2-amino-1-naphthol-4-sulfonic acid followed by coupling with 5-nitro-2-hydroxybenzoic acid . The reaction is typically carried out in an acidic medium, and the resulting product is then treated with a chromium salt to form the final compound . Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Acid Red 184 undergoes various chemical reactions, including:
Reduction: The azo group in Acid Red 184 can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include strong acids, bases, and reducing agents such as sodium dithionite . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acid Red 184 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acid Red 184 involves its interaction with specific molecular targets, such as proteins and nucleic acids . The azo group in the compound can form covalent bonds with these targets, leading to changes in their structure and function . This interaction is often facilitated by the presence of metal ions, which can enhance the binding affinity of the dye .
Comparison with Similar Compounds
Acid Red 184 is unique compared to other similar compounds due to its specific chemical structure and properties . Similar compounds include:
Acid Red 18: Another azo dye with similar applications but different molecular structure.
Acid Blue 62: A cationic dye used in similar applications but with a different color profile.
Basic Red 56: A cationic dye with similar dyeing properties but different chemical composition.
Acid Red 184 stands out due to its excellent dyeing properties, stability, and versatility in various applications .
Properties
CAS No. |
6370-15-6 |
|---|---|
Molecular Formula |
C16H11CrN3NaO8S+ |
Molecular Weight |
480.3 g/mol |
IUPAC Name |
sodium;chromium;2,4-dihydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C16H11N3O8S.Cr.Na/c20-11-6-5-8-3-1-2-4-9(8)13(11)17-18-14-15(21)10(19(23)24)7-12(16(14)22)28(25,26)27;;/h1-7,20-22H,(H,25,26,27);;/q;;+1 |
InChI Key |
BQMOIDVJQYEOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3O)S(=O)(=O)O)[N+](=O)[O-])O)O.[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



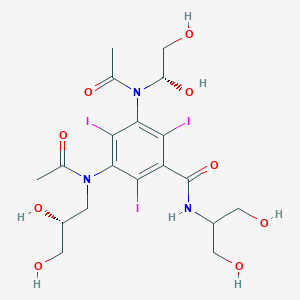


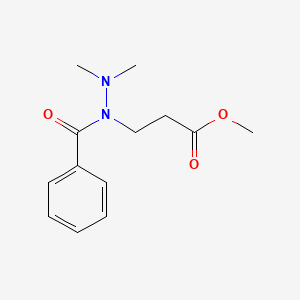
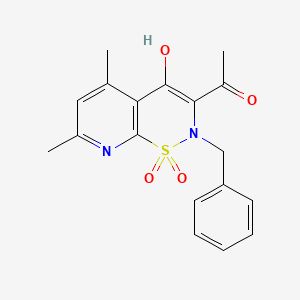
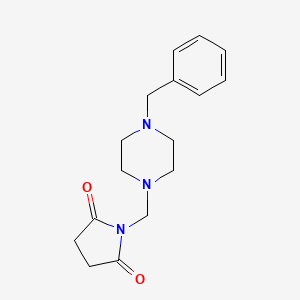
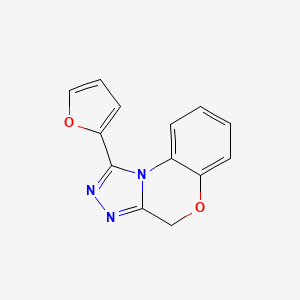
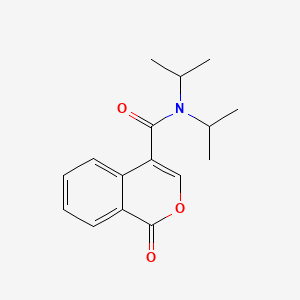
![2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride](/img/structure/B12713175.png)
